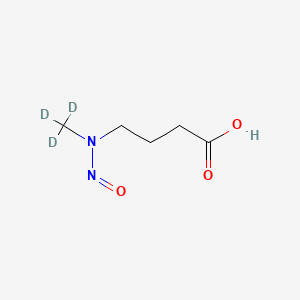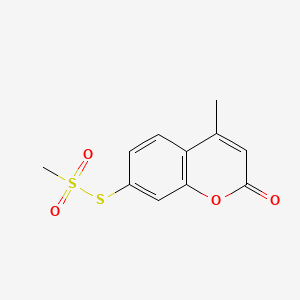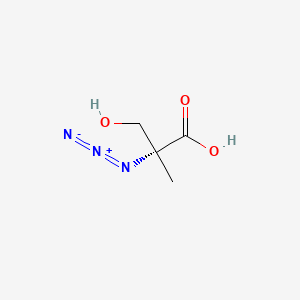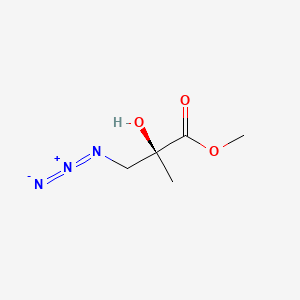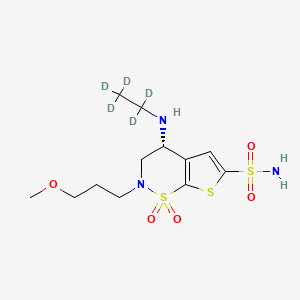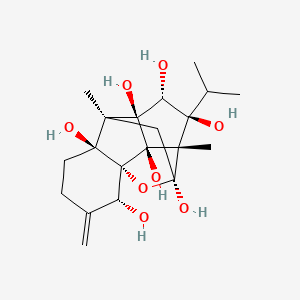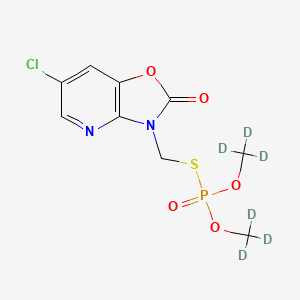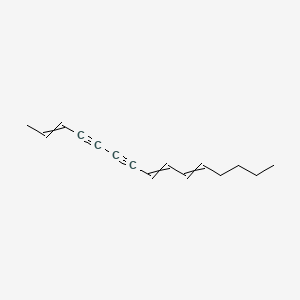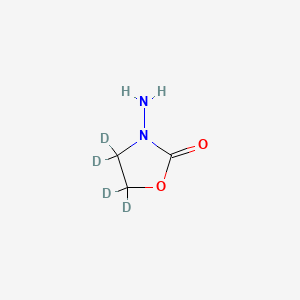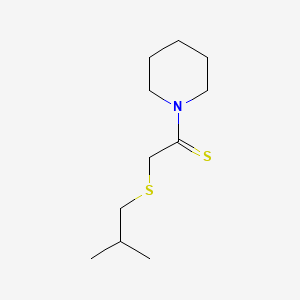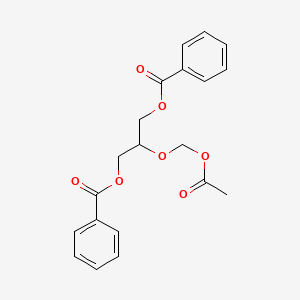
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate” is also known as Di(ethylene glycol) dibenzoate . It is a widely used dibenzoate ester-based plasticizer, which has ether linkages at the center that connect the two benzoate groups . It is used in PVC plastisol applications including flooring and film, but also in adhesives and sealants .
Molecular Structure Analysis
The molecular formula of Di(ethylene glycol) dibenzoate is (C6H5CO2CH2CH2)2O . It has a molecular weight of 314.33 . The structure of the acetoxy group, which is part of this compound, consists of an additional oxygen atom compared to the acetyl group .Physical And Chemical Properties Analysis
Di(ethylene glycol) dibenzoate is a viscous liquid with a refractive index n20/D 1.544 (lit.) and a density of 1.175 g/mL at 25 °C (lit.) . It has a boiling point of 235-237 °C/7 mmHg (lit.) . Phenolic compounds, which include benzoates, have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .Scientific Research Applications
Downstream Processing of Biologically Produced Diols
One relevant study discusses the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, highlighting the cost and efficiency challenges in the separation process from fermentation broth. This research could be relevant in understanding the separation and purification processes that might be applicable to compounds like "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" if produced biologically (Zhi-Long Xiu & A. Zeng, 2008).
Environmental Behavior of Parabens
Another study provides an extensive review of the occurrence, fate, and behavior of parabens in aquatic environments. Given that "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" shares structural similarities with paraben compounds, this research might offer insights into the environmental implications of such chemicals (Camille Haman et al., 2015).
Antimicrobial Preservatives
Further research into propyl paraben, a compound used as an antimicrobial preservative in various products, reviews its safety and biological effects. Studies like this one could inform on the safety and application of similar compounds in pharmaceuticals, cosmetics, and food products (M. Soni et al., 2001).
Biotechnological Production
Research on biotechnological routes for the production of lactic acid from biomass and its derivative chemicals provides a blueprint for the sustainable production of chemical compounds from renewable resources. Insights from this study could be adapted for the production and application development of "2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate" (Chao Gao et al., 2011).
Safety and Hazards
Future Directions
While the specific future directions for “2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate” are not detailed in the search results, it’s worth noting that research in the field of organic compounds and plasticizers is ongoing. For instance, there is interest in the development of pyrene-based structures for different applications , and in the use of bioethanol as a starting material in environmentally friendly synthesis reactions .
properties
IUPAC Name |
[2-(acetyloxymethoxy)-3-benzoyloxypropyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-15(21)26-14-27-18(12-24-19(22)16-8-4-2-5-9-16)13-25-20(23)17-10-6-3-7-11-17/h2-11,18H,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRGJBFTFOSLGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547431 |
Source


|
| Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Acetoxymethoxy)-1,3-propanediyl dibenzoate | |
CAS RN |
110874-22-1 |
Source


|
| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-dibenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110874-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Acetyloxy)methoxy]propane-1,3-diyl dibenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10547431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

